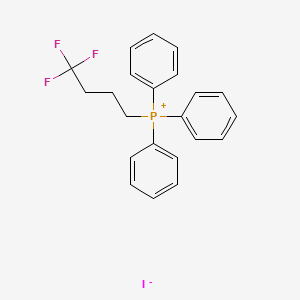
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide is a chemical compound with the molecular formula C22H21F3IP. It is a phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and a 4,4,4-trifluorobutyl group, with iodide as the counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(4,4,4-trifluorobutyl)phosphonium iodide typically involves the reaction of triphenylphosphine with 4,4,4-trifluorobutyl iodide. A common method includes charging a glass vial with triphenylphosphine (3.93 g, 15 mmol), 4,4,4-trifluorobutyl iodide (3.57 g, 15 mmol), and toluene (10 mL). The mixture is then heated to 85°C overnight (approximately 16 hours) and subsequently cooled to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The phosphonium center can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Oxidizing Agents: Potential oxidizing agents include peroxides and halogens.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphonium salts.
Scientific Research Applications
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used in studies involving phosphonium-based probes for cellular imaging.
Medicine: Research into phosphonium salts has explored their potential as antimicrobial and anticancer agents.
Industry: The compound may be used in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which triphenyl(4,4,4-trifluorobutyl)phosphonium iodide exerts its effects involves the interaction of the phosphonium group with various molecular targets. The positively charged phosphorus atom can interact with negatively charged cellular components, affecting cellular processes such as membrane potential and enzyme activity. The trifluorobutyl group may enhance the compound’s lipophilicity, facilitating its entry into cells .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphosphonium iodide: Similar in structure but lacks the trifluorobutyl group.
Tetramethylphosphonium iodide: Contains methyl groups instead of phenyl and trifluorobutyl groups.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine, lacking the phosphonium center.
Uniqueness
Triphenyl(4,4,4-trifluorobutyl)phosphonium iodide is unique due to the presence of the trifluorobutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for specific applications in organic synthesis and biological research .
Properties
Molecular Formula |
C22H21F3IP |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
triphenyl(4,4,4-trifluorobutyl)phosphanium;iodide |
InChI |
InChI=1S/C22H21F3P.HI/c23-22(24,25)17-10-18-26(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1 |
InChI Key |
NBOUTVJQFFVKRR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


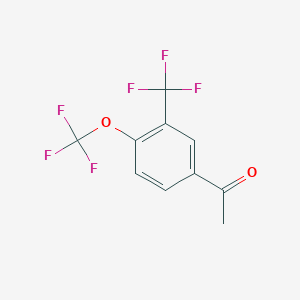

![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)
![3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL](/img/structure/B12856914.png)
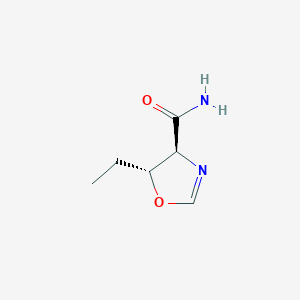
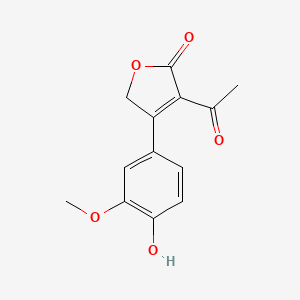
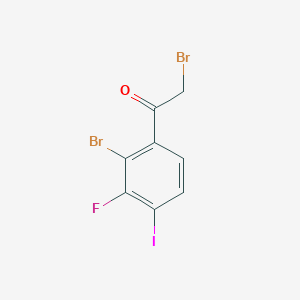
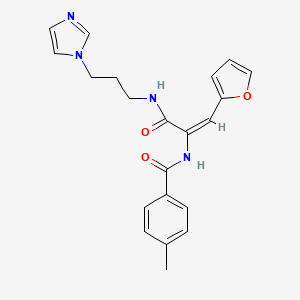

![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
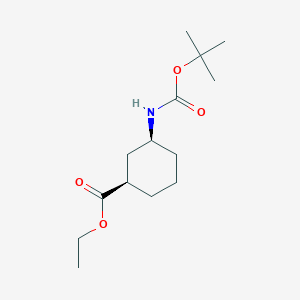
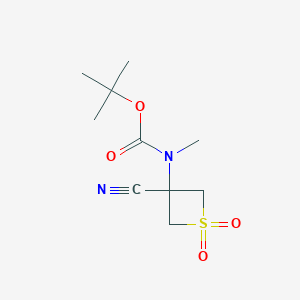
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
